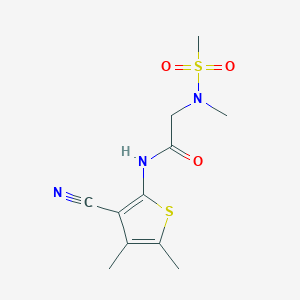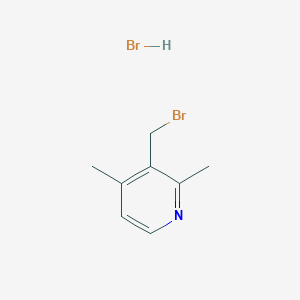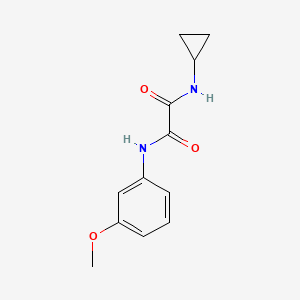![molecular formula C11H14ClNO2 B2814733 [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride CAS No. 2174002-24-3](/img/structure/B2814733.png)
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride, also known as AOPH, is a chemical compound that has been extensively studied for its potential use in scientific research. AOPH is a heterocyclic compound that contains an oxolane ring and a phenylmethanone group. Its unique chemical structure makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride selectively inhibits GABA transporters by binding to their substrate binding site. This results in the inhibition of GABA uptake, leading to an increase in extracellular GABA levels. The exact mechanism of action of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is still being studied, but it is believed to involve the disruption of the conformational changes required for substrate transport.
Biochemical and Physiological Effects:
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been shown to increase extracellular GABA levels, which can have various biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity, and an increase in extracellular GABA levels can lead to the modulation of synaptic transmission. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its selectivity for GABA transporters, which makes it a valuable tool for studying their function. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its hydrophobicity, which can make it difficult to work with in aqueous solutions. Additionally, [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. One potential direction is the development of more potent and selective GABA transporter inhibitors based on the structure of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. Another direction is the study of the physiological and behavioral effects of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride in animal models, which could provide insights into its potential therapeutic applications. Additionally, the development of more stable analogs of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride could overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride involves the reaction of 4-bromobenzophenone with (S)-(-)-4-amino-3-hydroxybutyric acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been extensively studied for its potential use as a tool compound in various scientific research applications. One of the most significant applications of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is in the study of GABA transporters. GABA transporters are responsible for the uptake of the neurotransmitter GABA, which plays a crucial role in regulating neuronal activity. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been shown to selectively inhibit GABA transporters, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2;1H/t9-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUHQOYYDUGST-DHTOPLTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137951710 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2814650.png)






![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)


![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
